molecular formula C21H17ClN6O3S B7550424 N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

Cat. No.: B7550424
M. Wt: 468.9 g/mol
InChI Key: BVRAAYDYJVFTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. CTAP belongs to a class of compounds known as sulfonamide-based opioid receptor antagonists.

Mechanism of Action

N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide acts as an antagonist at the mu-opioid receptor, which is involved in the modulation of pain. By blocking the activity of this receptor, this compound is able to reduce the perception of pain. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, this compound has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation. This compound has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, one limitation of this compound is that it is not selective for the mu-opioid receptor and can also bind to other opioid receptors.

Future Directions

There are a number of future directions for research on N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research is the development of more selective opioid receptor antagonists that can be used to study the role of specific opioid receptors in pain modulation. Another area of research is the development of this compound derivatives with improved pharmacological properties, such as increased selectivity and potency. Finally, this compound could be further studied for its potential use in the treatment of drug addiction and depression.

Synthesis Methods

The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves the reaction of 2-chlorobenzenesulfonamide with 4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield this compound.

Scientific Research Applications

N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. This compound has also been studied for its potential use in the treatment of drug addiction and depression.

Properties

IUPAC Name

N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O3S/c22-19-6-1-2-7-20(19)25-32(30,31)18-5-3-4-16(13-18)24-21(29)12-15-8-10-17(11-9-15)28-14-23-26-27-28/h1-11,13-14,25H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAAYDYJVFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.